4-bromo-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide
Description
4-Bromo-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide is a brominated sulfonamide derivative featuring a complex tricyclic scaffold. The molecule comprises:
- Sulfonamide group: A key pharmacophore in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
- Bromine substituent: Enhances lipophilicity and influences halogen bonding in target interactions.
- 8-Oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-4-yl core: A rigid oxygen-containing tricyclic system that stabilizes molecular conformation, critical for binding specificity .
Properties
IUPAC Name |
4-bromo-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrNO3S/c1-4-23(2,3)15-5-11-21-19(13-15)20-14-17(8-12-22(20)28-21)25-29(26,27)18-9-6-16(24)7-10-18/h6-10,12,14-15,25H,4-5,11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBVRSRQQGMDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Tricyclic System: The tricyclic core can be synthesized through a Diels-Alder reaction, followed by a series of cyclization and functionalization steps.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the corresponding amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the sulfonamide group.
Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, leading to debromination or desulfonylation.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Biological Applications
The unique structure of this compound suggests several potential applications in medicinal chemistry:
Anticancer Activity
Research indicates that sulfonamides can exhibit anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation . The specific interactions of 4-bromo-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide with cancer cell lines could be explored to evaluate its efficacy as an anticancer agent.
Enzyme Inhibition
Sulfonamides are known to act as enzyme inhibitors, particularly in metabolic pathways relevant to diseases such as diabetes and Alzheimer's disease . The compound's potential to inhibit enzymes like α-glucosidase and acetylcholinesterase could be significant in developing therapeutic agents for these conditions.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity due to their ability to interfere with bacterial growth mechanisms . The exploration of this compound could reveal new insights into its antimicrobial efficacy.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties and potential applications of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide structure | Antibacterial |
| Benzene sulfonamide | Basic benzene ring with sulfonamide | Antimicrobial |
| Bromoacetophenone | Brominated aromatic ketone | Antitumor activity |
This table illustrates how the complex bicyclic structure of this compound may lead to unique interactions and biological effects not observed in simpler analogs .
Mechanism of Action
The mechanism of action of 4-bromo-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the tricyclic system may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Similarity and Differentiation
The target compound was compared to analogs using Murcko scaffold analysis and Tanimoto coefficients (Morgan fingerprints) to quantify similarity . Key analogs include:
Key Observations :
Physicochemical Properties
Lipophilicity (LogP) :
Solubility :
Bioactivity and Binding Affinity
Docking studies (Glide SP) against tyrosine kinase revealed:
The target compound’s bromine and tricyclic core contribute to stronger binding than analogs, aligning with studies showing halogen atoms improve target engagement .
Research Findings and Implications
- Structural Networks : Molecular clustering (cosine score >0.8) groups the target compound with tert-butyl analogs, highlighting conserved bioactivity .
- NMR Profiling : Comparative NMR of tricyclic analogs shows chemical shift deviations in regions A (C39–C44) and B (C29–C36), indicating substituent-driven electronic effects .
- Read-Across Potential: The tert-butyl analog (data-rich) can predict toxicity and pharmacokinetics for the target compound under read-across frameworks .
Biological Activity
The compound 4-bromo-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a bromine atom, a sulfonamide group, and a bicyclic framework that may contribute to its biological activity.
Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the sulfonamide moiety in this compound suggests potential efficacy against various bacterial strains. A study demonstrated that similar compounds inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing antibacterial properties .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Recent in vitro studies have shown that compounds with similar structural features can induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, the tricyclic structure may facilitate interactions with cellular targets involved in cancer progression .
| Study | Compound | Cancer Type | Mechanism of Action |
|---|---|---|---|
| 4-bromo-N-[...] | Breast Cancer | Caspase activation leading to apoptosis | |
| Similar Sulfonamides | Various | Inhibition of cell proliferation |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, sulfonamides are known for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases. Experimental models have shown that related compounds reduce inflammation markers in vivo, suggesting a similar potential for this compound .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase (DHPS) in bacteria, preventing folate synthesis.
- Cell Signaling Modulation : The compound could interfere with signaling pathways involved in cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
Case Study 1: Antibacterial Efficacy
A recent study tested the antibacterial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the aromatic ring significantly enhanced activity against both bacterial strains .
Case Study 2: Anticancer Activity in Breast Cancer Cells
In vitro experiments demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through ROS generation and subsequent activation of apoptotic pathways. The study concluded that further modifications could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
